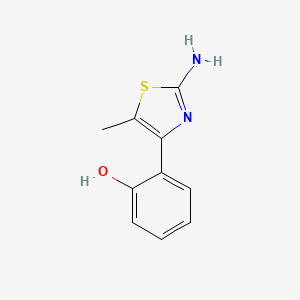

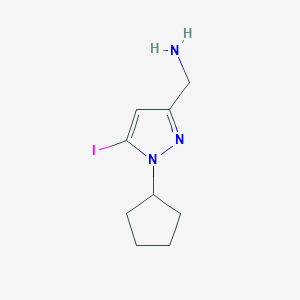

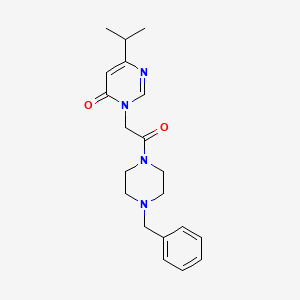

![molecular formula C13H18N2O2S2 B2751453 N-[2,2-bis(ethylsulfanyl)acetyl]-N'-phenylurea CAS No. 338975-29-4](/img/structure/B2751453.png)

N-[2,2-bis(ethylsulfanyl)acetyl]-N'-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2,2-bis(ethylsulfanyl)acetyl]-N'-phenylurea is a useful research compound. Its molecular formula is C13H18N2O2S2 and its molecular weight is 298.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Glutaminase Inhibitors for Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the chemical structure of interest, highlights their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, including a similar compound to N-[2,2-bis(ethylsulfanyl)acetyl]-N'-phenylurea, have shown promise in attenuating the growth of human lymphoma B cells both in vitro and in vivo, pointing towards potential applications in cancer therapy through the therapeutic targeting of GLS Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors..

Self-Healing Materials

A study on catalyst-free, room-temperature self-healing elastomers utilizing aromatic disulfide metathesis presents a fascinating application in material science. This method leverages the dynamic covalent chemistry of disulfides, similar in reactivity to components found in this compound, to create self-healing materials without the need for external intervention or catalysts, indicating significant potential for developing advanced materials with extended lifespans Catalyst-free room-temperature self-healing elastomers based on aromatic disulfide metathesis..

Antibacterial Agents

The synthesis of different dimeric disulfides, sharing a core structural similarity with this compound, has been explored for their potential antibacterial activity. Preliminary evaluations suggest that some of these compounds demonstrate marked activity against both Gram-positive and Gram-negative bacteria, such as Bacillus cereus and Pseudomonas aeruginosa, highlighting their relevance in developing new antibacterial agents Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides..

Drug Metabolism Studies

The applications extend into drug metabolism research, where the biochemical transformation of drugs within the body is studied. For instance, the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis showcases the utility of related compounds in understanding and optimizing drug efficacy and safety profiles APPLICATION OF BIOCATALYSIS TO DRUG METABOLISM: PREPARATION OF MAMMALIAN METABOLITES OF A BIARYL-BIS-SULFONAMIDE AMPA (α-AMINO-3-HYDROXY-5-METHYLISOXAZOLE-4-PROPIONIC ACID) RECEPTOR POTENTIATOR USING Actinoplanes missouriensis..

Propriétés

IUPAC Name |

2,2-bis(ethylsulfanyl)-N-(phenylcarbamoyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S2/c1-3-18-12(19-4-2)11(16)15-13(17)14-10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPWNTPIBZNILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(=O)NC(=O)NC1=CC=CC=C1)SCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2751377.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2751379.png)

![Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2751382.png)

![2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenyl-4-pyrimidinol](/img/structure/B2751386.png)

![1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2751388.png)